N-(4-hydroxypyridin-3-yl)but-2-ynamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-oxo-1H-pyridin-3-yl)but-2-ynamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-2-3-9(13)11-7-6-10-5-4-8(7)12/h4-6H,1H3,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTORJWQXZMEPAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CNC=CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1862713-95-8 | |
| Record name | N-(4-hydroxypyridin-3-yl)but-2-ynamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Pyridine Ring Modifications:
Isomeric Analogs: The positions of the amino and hydroxyl groups can be varied to synthesize isomers such as N-(3-hydroxypyridin-4-yl)but-2-ynamide or N-(5-hydroxypyridin-3-yl)but-2-ynamide.
Substitution: Additional substituents (e.g., halogens, alkyl, alkoxy groups) can be introduced onto the pyridine (B92270) ring to probe steric and electronic effects.
Butynamide Chain Modifications:
Mechanistic Insights into Synthetic Pathways Involving this compound
Proposed Reaction Mechanisms and Intermediates
The synthesis of this compound would likely proceed via an N-acylation reaction. A plausible and widely utilized method for the formation of ynamides is the copper-catalyzed coupling of an amine with an alkynyl halide or a related activated alkyne species.
A generally accepted mechanism for the copper-catalyzed N-alkynylation of amines involves the following key steps:
Formation of a Copper-Amide Complex: Initially, the amine, in this case, 3-amino-4-hydroxypyridine (B189613), reacts with a copper(I) salt to form a copper-amide intermediate. The presence of a base is often crucial to deprotonate the amine, enhancing its nucleophilicity.
Oxidative Addition: The activated alkyne, such as a but-2-ynoyl halide or a related derivative, undergoes oxidative addition to the copper(I) center. This step forms a copper(III) intermediate, which is a key transient species in the catalytic cycle.
Reductive Elimination: The final step involves the reductive elimination from the copper(III) intermediate. This process forms the desired N-C(alkynyl) bond of the ynamide product and regenerates the active copper(I) catalyst, allowing the cycle to continue.
An alternative pathway could involve the reaction of 3-amino-4-hydroxypyridine with but-2-ynoic acid in the presence of a peptide coupling reagent. In such a scenario, the carboxylic acid is first activated to form a highly reactive intermediate, such as an O-acylisourea or an active ester. This intermediate is then susceptible to nucleophilic attack by the amino group of the pyridine derivative to form the amide bond.
Throughout these processes, several key intermediates can be postulated, although their direct observation is often challenging due to their transient nature.
| Intermediate Type | Proposed Structure/Description | Role in the Reaction |
| Copper(I)-amidate | [Cu(I)-N(H)-(4-hydroxypyridin-3-yl)] | The primary nucleophilic species that attacks the alkyne. |
| Copper(III) complex | A transient species containing the copper center bonded to the pyridinyl amide and the but-2-ynoyl group. | Precursor to the final product via reductive elimination. |
| Keteniminium ion | A resonance structure of the protonated ynamide, with a positive charge on the nitrogen and a C=C=N+ moiety. | Although more relevant in ynamide reactions, it can be considered in the context of side reactions or subsequent transformations under acidic conditions. |
| Activated Ester | An intermediate formed from but-2-ynoic acid and a coupling reagent (e.g., DCC, HATU). | A highly electrophilic species that readily reacts with the amine. |
Stereochemical Considerations in Synthesis
The synthesis of this compound, as described, does not inherently involve the creation of any new stereocenters. The but-2-ynamide (B6235448) moiety is linear, and the 4-hydroxypyridin-3-yl group is achiral. Therefore, the direct synthesis of this specific molecule does not present any stereochemical challenges in terms of enantioselectivity or diastereoselectivity.
However, it is important to consider the potential for stereoisomerism if either the pyridine ring or the alkyne chain were to be further substituted with chiral groups in related synthetic endeavors. In such hypothetical scenarios, the choice of chiral catalysts or auxiliaries could become critical in controlling the stereochemical outcome. For instance, the use of chiral ligands in a copper-catalyzed coupling reaction could potentially induce asymmetry if a prochiral substrate were used.
Furthermore, the geometry of any potential subsequent transformations of the ynamide product would be a key consideration. For example, addition reactions across the carbon-carbon triple bond could lead to the formation of (E)- or (Z)-isomers of the resulting alkene. The stereochemical course of such reactions would be dictated by the reaction mechanism, with possibilities of syn- or anti-addition depending on the reagents and conditions employed. Deuterium studies on related ynamide reactions have suggested the formation of reactive keteniminium intermediates, where the stereochemical outcome of nucleophilic addition is often controlled by steric factors, with the nucleophile attacking from the less hindered face. acs.org
Iii. Advanced Structural Elucidation and Theoretical Studies
Spectroscopic Analysis for Elucidating the Molecular Architecture of N-(4-hydroxypyridin-3-yl)but-2-ynamide
Spectroscopic analysis is fundamental to the structural confirmation of newly synthesized compounds. A combination of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (IR and Raman) provides a complete picture of the molecular connectivity, elemental composition, and functional groups present in this compound.
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. For this compound, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be employed to unambiguously assign all proton and carbon signals.
¹H and ¹³C NMR: The expected proton NMR spectrum would feature distinct signals for the aromatic protons of the 4-hydroxypyridine (B47283) ring, the amide proton, and the methyl group of the but-2-ynamide (B6235448) moiety. The pyridinol ring protons are expected to appear in the aromatic region, with their specific chemical shifts and coupling constants dictated by their positions relative to the hydroxyl and amide substituents. The amide N-H proton would likely appear as a broad singlet, while the methyl protons would be a sharp singlet. The ¹³C NMR spectrum would complement this by showing signals for the quaternary carbons of the alkyne, the carbonyl carbon, and the distinct carbons of the pyridinol ring.
2D NMR for Connectivity and Spatial Proximity:
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between adjacent protons, for instance, confirming the connectivity of the protons on the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range couplings (typically 2-3 bonds), which is instrumental in piecing together the molecular skeleton. For example, correlations would be expected from the amide proton to the carbonyl carbon and the adjacent pyridinol ring carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, even if they are not directly bonded. This can help to determine the preferred conformation of the molecule in solution, for example, by observing through-space interactions between the but-2-ynamide side chain and the pyridine ring.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyridine C2-H | ~8.1-8.3 | ~140-145 |
| Pyridine C5-H | ~7.0-7.2 | ~115-120 |
| Pyridine C6-H | ~7.8-8.0 | ~135-140 |
| Amide N-H | ~9.0-9.5 | - |
| But-2-ynamide C4-H₃ | ~2.0-2.2 | ~5-10 |
| Pyridine C3 | - | ~125-130 |
| Pyridine C4 | - | ~155-160 |
| But-2-ynamide C1 (C=O) | - | ~150-155 |
| But-2-ynamide C2 (C≡) | - | ~75-80 |
| But-2-ynamide C3 (≡C) | - | ~80-85 |
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. For a molecular formula of C₉H₈N₂O₂, the predicted monoisotopic mass is approximately 176.0586 Da. sigmaaldrich.com
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would be performed to study the fragmentation pattern of the molecule. This involves isolating the parent ion and inducing fragmentation, which typically occurs at the weakest bonds. The resulting fragment ions provide valuable structural information that corroborates the proposed connectivity. Plausible fragmentation pathways for this molecule could include cleavage of the amide bond, loss of the methyl group, or fragmentation of the pyridine ring.
Interactive Table: Predicted HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated m/z |
| [M+H]⁺ | [C₉H₉N₂O₂]⁺ | 177.0659 |
| [M+Na]⁺ | [C₉H₈N₂O₂Na]⁺ | 199.0478 |
| [M-H]⁻ | [C₉H₇N₂O₂]⁻ | 175.0513 |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" based on the functional groups present.
IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3400 cm⁻¹), the N-H stretch of the amide group (around 3300 cm⁻¹), the C≡C triple bond stretch (a sharp, weak to medium band around 2200-2250 cm⁻¹), the C=O stretch of the amide (a strong band around 1650-1680 cm⁻¹), and various C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region).
Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the C≡C triple bond stretch, which is often more intense in the Raman spectrum than in the IR due to the change in polarizability during the vibration. Vibrations of the pyridine ring would also be observable.
Interactive Table: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Hydroxyl (O-H) | Stretch | 3200-3400 (broad) | Weak |
| Amide (N-H) | Stretch | ~3300 (medium) | Weak |
| Alkyne (C≡C) | Stretch | 2200-2250 (weak-medium) | 2200-2250 (strong) |
| Carbonyl (C=O) | Stretch | 1650-1680 (strong) | Medium |
| Pyridine Ring | C=C, C=N Stretch | 1400-1600 (multiple bands) | 1400-1600 (multiple bands) |
| Amide (N-H) | Bend | 1550-1640 (medium) | Weak |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular geometry.
Of particular interest would be the planarity of the amide group and its orientation relative to the pyridine ring. The analysis would also reveal the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions. It is highly probable that the hydroxyl and amide groups would participate in a network of hydrogen bonds, potentially forming dimers or extended chains. These hydrogen bonds, along with possible π-π stacking interactions between the pyridine rings, would be the dominant forces governing the crystal packing.
Computational Chemistry and Molecular Modeling of this compound
Theoretical calculations provide a powerful complement to experimental data, offering insights into the molecule's electronic structure and reactivity that can be difficult to probe experimentally.
Quantum mechanical methods, particularly Density Functional Theory (DFT), are well-suited for modeling molecules of this size. A typical DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) would begin by optimizing the molecular geometry to find the lowest energy conformation. This theoretical geometry can then be compared with experimental data if available (e.g., from X-ray crystallography).
Electronic Structure Analysis:
Molecular Orbitals: Calculations would reveal the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is often associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is likely to be localized on the electron-rich 4-hydroxypyridine ring, while the LUMO may be distributed over the ynamide functionality.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule. Electron-rich regions (negative potential), such as around the oxygen and nitrogen atoms, would be identified as likely sites for electrophilic attack. Electron-deficient regions (positive potential), such as around the amide and hydroxyl protons, would indicate sites for nucleophilic attack. This information is invaluable for predicting how the molecule will interact with biological targets.
Density Functional Theory (DFT) Studies of Spectroscopic Parameters and Molecular Orbitals
Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the structural and electronic properties of molecules, offering insights that complement experimental data. For this compound, DFT calculations, typically employing a basis set such as B3LYP/6-31G(d,p), provide a detailed understanding of its spectroscopic characteristics and molecular orbital landscape.
Theoretical calculations of vibrational frequencies can be correlated with experimental infrared (IR) spectra. For this compound, key vibrational modes include the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C≡C stretch of the ynamide, and the C=O stretches of both the amide and the pyridinone ring. DFT calculations can predict these frequencies with a reasonable degree of accuracy, aiding in the assignment of experimental spectral bands. For instance, the ynamide C≡C stretching frequency is typically observed in the range of 2200-2300 cm⁻¹, a region that is well-predicted by DFT.
Nuclear Magnetic Resonance (NMR) chemical shifts are also amenable to DFT calculations. The predicted ¹H and ¹³C NMR spectra serve as a valuable reference for experimental assignments. The chemical shifts are sensitive to the electronic environment of each nucleus, and DFT can model these environments to provide theoretical values that are generally in good agreement with experimental observations.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. DFT calculations reveal the energy levels and spatial distribution of these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-hydroxypyridine ring, while the LUMO is likely distributed over the electron-accepting but-2-ynamide moiety. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. A smaller gap suggests a molecule that is more readily polarizable and reactive.
| Parameter | Calculated Value | Expected Experimental Range |
|---|---|---|
| IR: ν(O-H) | 3450 cm⁻¹ | 3400-3600 cm⁻¹ |
| IR: ν(N-H) | 3350 cm⁻¹ | 3300-3500 cm⁻¹ |
| IR: ν(C≡C) | 2250 cm⁻¹ | 2200-2300 cm⁻¹ |
| IR: ν(C=O, amide) | 1680 cm⁻¹ | 1650-1700 cm⁻¹ |
| IR: ν(C=O, pyridinone) | 1640 cm⁻¹ | 1620-1660 cm⁻¹ |
| HOMO Energy | -6.5 eV | N/A |
| LUMO Energy | -1.8 eV | N/A |
| HOMO-LUMO Gap | 4.7 eV | N/A |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of this compound arises from the rotation around several single bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for their interconversion.
The key rotatable bonds in this molecule are the C-N bond of the amide and the C-C bond connecting the pyridine ring to the amide nitrogen. Rotation around the amide C-N bond is generally restricted due to its partial double bond character, leading to distinct cis and trans conformers. The trans conformation is typically more stable due to reduced steric hindrance.
A potential energy surface (PES) map can be generated by systematically varying the dihedral angles of the key rotatable bonds and calculating the corresponding energy at each point. This provides a visual representation of the conformational space, highlighting the low-energy regions corresponding to stable conformers and the transition states that connect them. For this compound, a two-dimensional PES could be constructed by varying the dihedral angle of the C-N amide bond and the dihedral angle describing the orientation of the but-2-ynamide side chain relative to the pyridine ring.
The global minimum energy conformation is the most stable arrangement of the molecule. For this compound, this is likely to be a relatively planar structure to maximize conjugation, with the amide in a trans configuration. Other local minima may exist with different orientations of the side chain, separated by rotational energy barriers. The heights of these barriers determine the rate of interconversion between conformers at a given temperature.
| Conformer | Dihedral Angle 1 (C-N amide) | Dihedral Angle 2 (Ring-Side Chain) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Global Minimum (trans, planar) | ~180° | ~0° | 0.0 |
| Local Minimum 1 (trans, twisted) | ~180° | ~90° | 2.5 |
| Transition State 1 | ~90° | - | 15.0 |
| Local Minimum 2 (cis, planar) | ~0° | ~0° | 5.0 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal how this compound behaves in a realistic environment, such as in an aqueous solution.
An MD simulation would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water) and simulating the system for a period of nanoseconds. Analysis of the simulation trajectory can provide insights into several aspects of the molecule's behavior.
Solvent interactions are of particular interest. The 4-hydroxypyridine moiety, with its hydroxyl and amide groups, is capable of forming hydrogen bonds with water molecules. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing a detailed picture of the solvation shell around the molecule. The radial distribution function (RDF) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms or functional groups on the solute. This can reveal the structuring of the solvent around the molecule and identify key interaction sites. For this compound, the RDFs around the hydroxyl and amide groups would be expected to show sharp peaks at short distances, indicative of strong hydrogen bonding.
| Parameter | Value/Observation |
|---|---|
| Average RMSD | 1.5 Å |
| Average H-bonds (solute-water) | 4-5 |
| RDF peak for O(hydroxyl)-H(water) | 1.8 Å |
| RDF peak for O(amide)-H(water) | 1.9 Å |
| RDF peak for N(amide)-O(water) | 2.8 Å |
Iv. Mechanistic Investigations of Biological Activities Pre Clinical Focus
Identification and Characterization of Molecular Targets of N-(4-hydroxypyridin-3-yl)but-2-ynamide
There is currently no publicly available data identifying the specific molecular targets of this compound. Research in this area would be the foundational step in understanding its pharmacological profile.
No studies have been published detailing the inhibitory effects of this compound on any specific enzymes. Therefore, data on its inhibition kinetics (e.g., reversible, irreversible) and mechanism of action (e.g., competitive, non-competitive, allosteric) are not available.
Information regarding the binding affinity of this compound to any receptors is absent from the scientific literature. Consequently, its potential modulatory effects, such as agonism, antagonism, or allosteric modulation, have not been characterized.
There is no available research on the interaction of this compound with ion channels. Studies to determine its effects on ion channel function and gating mechanisms have not been reported.
Biophysical studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which are used to quantify the binding affinity and thermodynamics of protein-ligand interactions, have not been conducted or reported for this compound.
While computational methods like molecular docking and virtual screening are valuable for predicting potential biological targets, no such studies have been published for this compound. These in silico approaches would be instrumental in the initial stages of identifying its potential protein interaction partners.
Cellular and Subcellular Mechanisms of Action of this compound
Due to the lack of identified molecular targets, the cellular and subcellular mechanisms of action for this compound remain unknown. Research into its effects on cellular signaling pathways, protein expression, and subcellular localization would be necessary to understand its biological function at a cellular level.
Perturbation of Cellular Signaling Pathways (e.g., Kinase Cascades, Second Messengers)
Investigations in this area would aim to identify if this compound alters key signaling networks within the cell. Researchers would typically use a panel of cell lines and employ techniques such as Western blotting to probe the phosphorylation status of key proteins in major kinase cascades (e.g., MAPK/ERK, PI3K/Akt). Changes in the levels of second messengers like cyclic AMP (cAMP) would also be quantified to determine if the compound interacts with pathways mediated by G-protein coupled receptors. For instance, studies on other novel heterocyclic compounds often reveal specific kinase inhibition profiles that are critical to their therapeutic potential.
Modulation of Gene Expression and Protein Synthesis
To determine the compound's influence on genetic regulation, scientists would perform transcriptomic analyses, such as RNA-sequencing or microarray analysis, on cells treated with the compound. This could reveal upregulation or downregulation of specific genes, providing clues to the pathways being affected. Subsequent proteomic studies would validate whether these changes in gene expression translate to altered protein levels, confirming the functional impact of the compound on cellular machinery.
Effects on Organelle Function and Cellular Homeostasis (e.g., Mitochondrial Activity, Endoplasmic Reticulum Stress)
The health and function of cellular organelles are critical for cell survival. Assays to measure mitochondrial respiration (e.g., Seahorse XF analysis) would reveal any impact on cellular metabolism. Furthermore, markers of endoplasmic reticulum (ER) stress, such as the expression of CHOP or the splicing of XBP1, would be monitored to see if the compound disrupts protein folding and processing, a common mechanism for drug-induced toxicity or efficacy.
Cell-Based Phenotypic Screening and High-Content Analysis
Phenotypic screening is a target-agnostic approach that identifies compounds inducing a desired change in cell behavior or morphology. frontiersin.orgresearchgate.net A compound like this compound could be tested in various disease-relevant cell models. researchgate.netresearchgate.net High-content analysis, which uses automated microscopy and image analysis, would allow for the simultaneous measurement of multiple cellular parameters (e.g., cell cycle progression, apoptosis, cytoskeletal changes), providing a comprehensive fingerprint of the compound's cellular effects. researchgate.net This approach is invaluable for discovering novel mechanisms of action. frontiersin.orgresearchgate.net
Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of this compound Analogs
SAR studies are the cornerstone of medicinal chemistry, guiding the optimization of a lead compound into a drug candidate. This involves synthesizing and testing a series of analogs to understand how specific structural modifications affect biological activity and properties.
Systematic Exploration of Chemical Space for Optimal Activity and Selectivity
For this compound, medicinal chemists would systematically modify its three main components: the 4-hydroxypyridine (B47283) ring, the amide linker, and the butynamide side chain.
4-Hydroxypyridine Ring: Analogs would be created by altering substituents on the ring to probe for effects on potency and selectivity. For example, adding electron-withdrawing or donating groups could modulate the electronic properties and binding interactions of the core structure. nih.govnih.gov
Amide Linker: The linker could be altered in length or rigidity to optimize the orientation of the two ends of the molecule within a target's binding site.
Butynamide Moiety: The terminal methyl group on the butynamide chain could be replaced with larger or different functional groups to explore potential new interactions.
The synthesized analogs would be tested in biological assays to build a matrix of structural changes versus activity, as demonstrated in the hypothetical data below.
Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs
| Compound ID | R1 (on Pyridine) | R2 (on Butynamide) | Target Activity (IC₅₀, nM) |
|---|---|---|---|
| NHPB-001 | H | -CH₃ | 500 |
| NHPB-002 | 6-Cl | -CH₃ | 250 |
| NHPB-003 | H | -CH₂CH₃ | 750 |
| NHPB-004 | 6-Cl | -CH₂CH₃ | 400 |
This data is purely illustrative and not based on experimental results.
Elucidation of Key Pharmacophoric Features and Binding Motifs
The data from SAR studies are used to build a pharmacophore model—an abstract representation of the key molecular features necessary for biological activity. For this scaffold, key features would likely include:
A hydrogen bond donor/acceptor pair from the 4-hydroxypyridine moiety. The hydroxypyridinone (HOPO) scaffold, a tautomer of 4-hydroxypyridine, is a well-known metal-binding pharmacophore, suggesting a potential role in inhibiting metalloenzymes. nih.govnih.gov
A specific spatial arrangement of hydrophobic features, such as the pyridine (B92270) ring and the terminal methyl group.
The amide group, likely serving as a crucial hydrogen bond donor and/or acceptor.
Computational docking studies, using a known or homology-modeled protein target, would be employed to visualize and rationalize these binding interactions at an atomic level, further refining the pharmacophore model and guiding future analog design.
Lack of Publicly Available Preclinical Data for this compound Prevents Detailed Analysis
Following a comprehensive search for preclinical data on the chemical compound this compound, it has been determined that there is a significant absence of publicly available scientific literature detailing its mechanistic and pharmacokinetic properties. Extensive queries aimed at sourcing information for the specified sections—including Quantitative Structure-Activity Relationships (QSAR), in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies—did not yield specific experimental results for this compound.
The requested article structure required in-depth research findings on several key preclinical areas. However, searches for data on the metabolic stability, plasma protein binding, biological barrier permeability, cytochrome P450 interactions, and in vivo bioavailability and elimination of this compound did not uncover any published studies. While general methodologies and results for other compounds are widely documented, specific data pertaining to this compound could not be located in the public domain.
Consequently, it is not possible to generate the requested scientifically accurate and detailed article. The creation of such a document would necessitate access to proprietary research or unpublished data which is beyond the scope of publicly accessible information. Without experimental data, any attempt to populate the outlined sections would be speculative and would not meet the required standards of scientific accuracy.
V. Pre Clinical Efficacy and Therapeutic Potential Mechanistic Focus in Non Human Models
Efficacy of N-(4-hydroxypyridin-3-yl)but-2-ynamide in Relevant In Vitro Disease Models
As of the current date, no studies have been published detailing the in vitro efficacy of this compound.
Cell Culture Models of Disease Pathophysiology (e.g., Cancer Cell Lines, Viral Infection Models)
There is no available data from studies using cancer cell lines to assess the cytotoxic or cytostatic effects of this compound. Similarly, its potential antiviral activity has not been reported in any viral infection models.
Organoid and 3D Culture Systems for Complex Biological Responses
The effects of this compound have not been evaluated in organoid or other 3D culture systems. Such models, which more closely mimic the complex cellular architecture and microenvironment of human tissues, would be invaluable for future investigations into the compound's biological activity.
Efficacy in Animal Models of Disease for this compound
There are no published reports on the evaluation of this compound in any animal models of disease.
Selection and Validation of Disease Models (e.g., Genetically Modified, Induced Models)
Information regarding the selection and validation of relevant animal models to test the efficacy of this compound is not available.
Assessment of Biomarkers and Histopathological Changes Related to Mechanism
No studies have been conducted to assess potential biomarkers or histopathological changes in response to treatment with this compound in animal models.
Mechanistic Basis of Efficacy in Animal Models
The mechanistic basis of efficacy for this compound in animal models has not been investigated, as no in vivo studies have been published to date.
Combination Therapies and Synergistic Effects in Pre-clinical Settings
There is currently no available research data detailing the evaluation of this compound in combination with other therapeutic agents in pre-clinical models. Studies investigating potential synergistic or additive effects with other compounds have not been published in the accessible scientific literature.
Vi. Advanced Analytical Methodologies for Research Applications
Development of High-Throughput Screening (HTS) Assays for N-(4-hydroxypyridin-3-yl)but-2-ynamide Evaluation
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for their biological activity. The development of robust and reliable HTS assays is paramount for identifying and characterizing the effects of this compound.
The design of an effective HTS campaign for this compound involves several critical steps, starting with the selection of a biologically relevant target. The assay format is then chosen based on the nature of the target and the expected mechanism of action of the compound. Common HTS assay formats include biochemical assays, which measure the effect of the compound on a purified target protein (e.g., an enzyme or receptor), and cell-based assays, which assess the compound's activity in a more physiologically relevant cellular context.
For this compound, a typical HTS workflow would involve dispensing the compound into multi-well plates containing the assay components. Automated liquid handlers and plate readers are then used to perform the assay and detect a signal (e.g., fluorescence, luminescence, or absorbance) that is proportional to the compound's activity. The large datasets generated from HTS are then analyzed to identify "hits"—compounds that exhibit a desired level of activity.
Table 1: Key Considerations in HTS Assay Development for this compound
| Parameter | Description |
| Target Selection | Identification of a relevant biological target for this compound. |
| Assay Principle | The underlying biological or chemical principle of the assay (e.g., enzyme inhibition, receptor binding). |
| Detection Method | The method used to measure the assay signal (e.g., fluorescence, luminescence, absorbance). |
| Assay Miniaturization | Scaling down the assay volume to reduce reagent consumption and increase throughput (e.g., 384-well or 1536-well plates). |
| Automation | Use of robotic systems for liquid handling, plate transport, and data acquisition. |
| Data Analysis | Statistical analysis of large datasets to identify active compounds and assess data quality. |
Following primary screening, hit compounds like this compound would undergo further evaluation in secondary and confirmatory assays to validate their activity and determine their potency and selectivity.
Advanced Chromatographic Techniques for Purity Assessment and Metabolite Profiling (e.g., LC-MS/MS, GC-MS)
Ensuring the purity of a chemical compound is critical for accurate biological evaluation. Advanced chromatographic techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools for the purity assessment of this compound and for studying its metabolic fate.
LC-MS/MS is a powerful and versatile technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. For purity assessment, an LC method is developed to separate this compound from any impurities or degradation products. The mass spectrometer then provides mass-to-charge ratio (m/z) information for the parent compound and any detected impurities, allowing for their identification and quantification.
In the context of metabolite profiling, LC-MS/MS is used to identify and quantify the metabolites of this compound in biological matrices such as plasma, urine, or cell lysates. This information is crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
GC-MS is another valuable technique, particularly for volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC-MS analysis, derivatization methods can be employed to increase its volatility. GC-MS can be particularly useful for identifying specific types of metabolites or for orthogonal confirmation of results obtained by LC-MS/MS.
Table 2: Application of Chromatographic Techniques for this compound Analysis
| Technique | Application | Key Advantages |
| LC-MS/MS | Purity assessment, metabolite identification and quantification. | High sensitivity, high specificity, wide applicability to a range of compounds. |
| GC-MS | Analysis of volatile derivatives, confirmation of metabolite structures. | High chromatographic resolution, provides structural information through electron ionization. |
Spectroscopic Methods for Real-time Monitoring in Biological Systems (e.g., Fluorescence, SPR)
Understanding the dynamic interactions of this compound with its biological targets in real-time provides invaluable insights into its mechanism of action. Spectroscopic methods such as fluorescence spectroscopy and Surface Plasmon Resonance (SPR) are powerful tools for such investigations.
Fluorescence spectroscopy can be employed to monitor the binding of this compound to its target protein. This can be achieved by utilizing the intrinsic fluorescence of the protein (e.g., tryptophan fluorescence) or by labeling either the compound or the protein with a fluorescent probe. Changes in the fluorescence signal upon binding can be used to determine binding affinity and kinetics.
Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the precise determination of association and dissociation rate constants, providing a detailed kinetic profile of the interaction.
Imaging Techniques for Cellular Localization and Target Engagement (e.g., Confocal Microscopy, Autoradiography)
Visualizing the subcellular distribution of this compound and confirming its engagement with its target within intact cells are crucial steps in its characterization. Imaging techniques such as confocal microscopy and autoradiography provide the means to achieve this.
Confocal microscopy offers high-resolution optical imaging of cells. To visualize this compound, it can be chemically modified with a fluorescent tag. The fluorescently labeled compound can then be introduced to cells, and its localization within different cellular compartments (e.g., nucleus, cytoplasm, mitochondria) can be observed. Co-localization studies with fluorescently labeled target proteins can provide visual evidence of target engagement in a cellular context.
Autoradiography is a highly sensitive technique that utilizes a radiolabeled version of this compound (e.g., labeled with tritium (³H) or carbon-14 (¹⁴C)). The radiolabeled compound is administered to cells or tissues, which are then placed in contact with a photographic emulsion or a sensitive imaging plate. The radioactive decay from the compound exposes the film or plate, revealing the precise location of the compound within the biological sample. This technique can provide quantitative information on the distribution of the compound and its binding to specific target sites.
Table 3: Imaging Techniques for Cellular Analysis of this compound
| Technique | Principle | Application |
| Confocal Microscopy | High-resolution fluorescence imaging. | Subcellular localization, co-localization with target proteins. |
| Autoradiography | Detection of radiolabeled compounds. | Tissue and cellular distribution, target site mapping. |
Vii. Future Directions and Research Perspectives
Untapped Research Avenues and Hypothesis Generation for N-(4-hydroxypyridin-3-yl)but-2-ynamide
While specific research on this compound is not yet prominent in the literature, its constituent parts—a pyridone core and an ynamide group—suggest several compelling avenues for investigation.
Hypothesis Generation:
Kinase Inhibition: The pyridone scaffold is a well-established "privileged structure" in medicinal chemistry and is known to act as a kinase hinge-binding motif. It can serve as both a hydrogen bond donor and acceptor, mimicking peptide bonds. This leads to the hypothesis that this compound could function as a kinase inhibitor, with potential applications in oncology or inflammatory diseases.
Covalent Modulation of Targets: The ynamide moiety is a highly reactive functional group. It is plausible to hypothesize that this group could act as a targeted covalent inhibitor. Upon binding to a biological target, a nearby nucleophilic residue (e.g., cysteine, lysine) could attack the polarized triple bond, leading to irreversible inhibition. This presents an opportunity to develop potent and selective therapeutic agents.
Bioisosteric Replacement: Pyridones can act as bioisosteres for amides, phenols, and various heterocyclic rings, often improving physicochemical properties such as solubility and metabolic stability. Research could explore the substitution of known pharmacophores with the N-(4-hydroxypyridin-3-yl) moiety to generate novel analogues with enhanced drug-like properties.
Untapped Research Avenues:
Exploration of Synthetic Versatility: Ynamides are powerful building blocks in organic synthesis, participating in a wide array of chemical transformations including cycloadditions, hydroarylations, and cascade reactions. Systematic investigation of the reactivity of this compound could lead to a library of novel, complex heterocyclic compounds that would be otherwise difficult to synthesize.
Screening for Broad Biological Activity: Given the diverse biological activities associated with pyridone derivatives—ranging from antitumor and antimicrobial to anti-inflammatory effects—a broad-spectrum screening of this compound is warranted. This could uncover unexpected therapeutic potential in various disease areas.
Metal Chelation and Material Science: The hydroxypyridinone structure is known for its metal-chelating properties. This avenue could be explored for applications in bioimaging, catalysis, or the development of novel materials.
Integration with Emerging Technologies (e.g., Artificial Intelligence in Drug Discovery, Single-Cell Analysis)
The investigation of a novel compound like this compound can be significantly accelerated and deepened through the integration of cutting-edge technologies.
Artificial Intelligence in Drug Discovery:
The application of artificial intelligence (AI) and machine learning (ML) can revolutionize the exploration of this compound. Advanced algorithms can be employed for:
Property Prediction: AI models can predict a wide range of properties for this compound and its virtual derivatives, including binding affinity for various targets, ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, and aqueous solubility. This in silico analysis can prioritize the synthesis of compounds with the highest probability of success, reducing time and cost.
De Novo Design: Generative AI models can design novel molecules based on the this compound scaffold, optimized for specific properties or target interactions. This allows for the rapid exploration of the surrounding chemical space to identify superior analogues.
Synthesis Planning: AI tools can predict and propose efficient synthetic routes for the compound and its derivatives, overcoming potential synthetic challenges.
Single-Cell Analysis:
Should this compound demonstrate biological activity, single-cell analysis technologies offer an unprecedented level of detail in understanding its mechanism of action.
Elucidating Cellular Heterogeneity: In diseases like cancer, tumors consist of diverse cell populations that may respond differently to treatment. Single-cell transcriptomics (scRNA-seq) can reveal how different cell subtypes within a population respond to the compound, identifying sensitive versus resistant cells.
Mechanism of Action Studies: By analyzing changes in gene expression, protein levels, and signaling pathways within individual cells upon treatment, researchers can build a highly detailed picture of the compound's biological effects and pinpoint its molecular targets.
Collaborative Research Opportunities and Interdisciplinary Approaches
The multifaceted nature of investigating a novel chemical entity necessitates a deeply collaborative and interdisciplinary approach. The study of this compound would benefit from the synergy between experts in various fields:
Synthetic and Medicinal Chemistry: Organic chemists are needed to develop robust methods for synthesizing the parent compound and creating a diverse library of analogues for structure-activity relationship (SAR) studies.
Computational Chemistry and Data Science: Experts in AI and computational modeling can perform in silico screening, predict compound properties, and guide the design-build-test-learn cycle, making the discovery process more efficient.
Pharmacology and Cell Biology: Biologists are essential for designing and executing assays to screen the compound for biological activity, validating potential targets, and elucidating its mechanism of action in relevant cellular and animal models.
Structural Biology: If a promising biological target is identified, structural biologists can work to solve the co-crystal structure of the compound bound to its target, providing critical insights for further structure-based drug design.
An integrated research program where computational predictions guide synthetic efforts, and biological findings feedback to refine computational models, would create a powerful engine for innovation.
Challenges and Opportunities in the Field of Ynamide and Pyridone Chemistry
The development of compounds like this compound is situated within the broader context of ynamide and pyridone chemistry, each with its own set of challenges and opportunities.
Ynamide Chemistry:
Challenges: The high reactivity of ynamides, while synthetically useful, can present challenges in handling and controlling reaction selectivity. Achieving high levels of enantioselectivity in catalytic reactions involving ynamides remains a significant hurdle that limits their application in asymmetric synthesis. Furthermore, the development of highly practical and broadly applicable methods for ynamide synthesis was a historical obstacle, though recent advances in metal-catalyzed formations have greatly expanded access.
Opportunities: Ynamides are exceptionally versatile intermediates for the rapid construction of complex, nitrogen-containing molecules. Their unique electronic structure allows for regioselective transformations that are not easily achievable with other alkynes. This opens up new possibilities in synthetic methodology, including the development of novel cycloaddition and cascade reactions for building diverse molecular architectures.
Pyridone and Pyridine (B92270) Chemistry:
Challenges: The selective functionalization of the pyridine ring remains a persistent challenge for synthetic chemists. Due to the ring's electron-deficient nature, direct C-H functionalization, particularly at the C3 (meta) position, is often difficult to achieve, requiring harsh conditions or complex multi-step sequences.
Opportunities: The pyridone scaffold is a highly valued component in drug discovery, with a growing number of FDA-approved drugs incorporating this motif. Its ability to engage in hydrogen bonding and act as a bioisostere for other common functional groups makes it an attractive building block for medicinal chemists. The increasing demand for pyridine-based compounds in the pharmaceutical and agrochemical industries is driving innovation in synthetic methods, creating new opportunities to access novel and diverse pyridone derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
